4-chloro-N-pyridin-3-ylbenzamide
Description
Properties
CAS No. |
14547-79-6 |
|---|---|
Molecular Formula |
C12H9ClN2O |
Molecular Weight |
232.66g/mol |
IUPAC Name |
4-chloro-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C12H9ClN2O/c13-10-5-3-9(4-6-10)12(16)15-11-2-1-7-14-8-11/h1-8H,(H,15,16) |
InChI Key |
BGSUATYDORXBCT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Functional Group Effects
Pyridine vs. Piperidine Substitution
- 4-Chloro-N-(piperidin-3-yl)benzamide (CAS 1830639-09-2): Replacing the pyridine ring with a piperidine moiety increases basicity due to the saturated nitrogen heterocycle. This substitution enhances solubility in polar solvents and may alter pharmacokinetic properties, such as membrane permeability [4].
Pyridine-Pyrimidine Hybrids
- 4-Chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzamide (CAS 866143-33-1): The addition of a pyrimidine ring introduces hydrogen-bonding sites, improving target binding affinity in kinase inhibitors. This hybrid structure is prevalent in anticancer agents (e.g., imatinib analogs) [5].
- Synthetic Route : Palladium-catalyzed cross-coupling (e.g., with tetrakis(triphenylphosphine)palladium(0)) is common for such hybrids, as seen in related compounds [3].
Electron-Withdrawing Substituents
- 4-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide derivatives (e.g., CAS 341965-12-6): The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for oral bioavailability.
Amino vs. Chloro Substituents
- N-(3-Aminopyridin-4-yl)benzamide (CAS 918550-20-6): The amino group on pyridine enables hydrogen bonding with biological targets, contrasting with the chloro group’s electron-withdrawing effects. This analog may serve as a precursor for prodrugs or fluorescent probes [2].
Physicochemical Properties
| Compound Name | Molecular Formula | Key Substituents | Predicted pKa | Applications |
|---|---|---|---|---|
| 4-Chloro-N-pyridin-3-ylbenzamide | C₁₂H₉ClN₂O | Cl (para), pyridin-3-yl | ~12.1* | Polymer synthesis, kinase inhibition |
| 4-Chloro-N-(piperidin-3-yl)benzamide | C₁₂H₁₅ClN₂O | Cl (para), piperidin-3-yl | ~10.5 | CNS drug intermediates |
| N-(3-Aminopyridin-4-yl)benzamide | C₁₂H₁₁N₃O | NH₂ (pyridine), benzamide | ~8.2 | Biochemical probes |
| 3-Chloro-N-(6-methylpyridin-2-yl)-4-(pyridin-3-yl)benzamide | C₁₉H₁₅ClN₃O | Cl (meta), methylpyridin-2-yl, pyridin-3-yl | N/A | Anticancer research [3] |
*Predicted based on analogs (e.g., pKa 12.12 for CAS 1311279-49-8 [9]).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
